molecular formula C11H20 B1619265 2-Undecyne CAS No. 60212-29-5

2-Undecyne

Cat. No.: B1619265
CAS No.: 60212-29-5
M. Wt: 152.28 g/mol
InChI Key: XZSXEDPHMIFYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Undecyne is an organic compound with the molecular formula C11H20 and a molecular weight of 152.2765 g/mol . It is a terminal alkyne, characterized by the presence of a triple bond between the second and third carbon atoms in its carbon chain. This compound is also known by its IUPAC name, This compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Undecyne can be synthesized through various methods. One common approach involves the reaction of 1-bromo-2-undecyne with lithium triethylborohydride in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst . This method yields this compound with a high degree of purity and efficiency.

Industrial Production Methods: Industrial production of this compound typically involves the alkylation of acetylene with 1-bromoalkanes under controlled conditions. This process is optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Undecyne undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form or depending on the reagents and conditions used.

    Reduction: Reduction of this compound typically yields or .

    Substitution: It can participate in substitution reactions, particularly with and .

Common Reagents and Conditions:

    Oxidation: Reagents such as or are commonly used.

    Reduction: in the presence of a is often employed.

    Substitution: can be achieved using or under controlled conditions.

Major Products Formed:

Scientific Research Applications

2-Undecyne has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of .

    Industry: It is used in the production of polymers and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Undecyne involves its interaction with various molecular targets. As a terminal alkyne, it can undergo nucleophilic addition reactions with biological molecules , potentially disrupting cellular processes. Its triple bond allows it to form covalent bonds with target molecules, leading to inhibition of enzyme activity and other biological effects .

Comparison with Similar Compounds

2-Undecyne can be compared with other terminal alkynes such as 1-Decyne and 3-Undecyne :

    1-Decyne: Similar in structure but with the triple bond at the first carbon atom.

    3-Undecyne: The triple bond is located between the third and fourth carbon atoms.

Uniqueness of this compound:

Properties

IUPAC Name

undec-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSXEDPHMIFYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208960
Record name 2-Undecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60212-29-5
Record name 2-Undecyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060212295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Undecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Undecyne
Reactant of Route 2
Reactant of Route 2
2-Undecyne
Reactant of Route 3
Reactant of Route 3
2-Undecyne
Reactant of Route 4
Reactant of Route 4
2-Undecyne
Reactant of Route 5
2-Undecyne
Reactant of Route 6
Reactant of Route 6
2-Undecyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.